molecular formula C15H11ClFN3O2 B1677180 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol CAS No. 184475-71-6

4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol

Cat. No. B1677180
CAS RN: 184475-71-6
M. Wt: 319.72 g/mol
InChI Key: JLVTVCRXFMLUIF-UHFFFAOYSA-N
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Description

This compound belongs to the field of medicine synthesis . It is a 4-(3-chloro-4-fluorophenylamino)-7-methoxy-quinazoline compound . It has shown good EGFR (epidermal growth factor receptor) inhibition activity and antitumor activity in in-vitro measurements . It can be used to prepare antitumor medicines, especially medicines resisting tumors caused by tyrosine kinase functional disorder .


Molecular Structure Analysis

The molecular formula of this compound is C17H13ClFN3O3 . The IUPAC name is [4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl] acetate . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 361.8 g/mol . Other physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Anticancer Activity

4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol and its derivatives have shown significant potential in anticancer research, particularly due to their ability to inhibit the proliferation of various cancer cell lines, including lung cancer and breast cancer cells. These compounds act as effective inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), leading to apoptosis induction in cancer cells. Their structure allows for the formation of hydrogen bonds with EGFR-TK, enhancing their inhibitory effects. Molecular docking studies have confirmed the potential of these compounds as potent antitumor agents, with specific derivatives showing high antiproliferative activities in vitro (Zhi-qiang Cai et al., 2019); (Yaling Zhang et al., 2019).

Interaction with Human Serum Albumin

Studies have also investigated the interactions between 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol derivatives and human serum albumin (HSA), revealing that these compounds can induce conformational changes in HSA. This interaction is crucial for understanding the pharmacokinetics and distribution of these compounds in the human body. Fluorine substitutions on the benzene ring of these compounds have been shown to enhance their affinity towards HSA, which is significant for drug design and development (Yi Wang et al., 2016).

Synthetic Approaches

Efforts have been made to develop efficient synthetic routes for 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol and its derivatives. These synthetic strategies aim to optimize yields and reduce reaction steps, making the production of these compounds more feasible for further study and potential clinical application. The development of these methods highlights the compound's significance in medicinal chemistry research (Gong Ping, 2005).

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound is a potent, low molecular weight, selective, and irreversible inhibitor of EGFR . It covalently binds to the EGFR at Cys773 and inhibits its activity . This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation and survival.

Biochemical Pathways

The inhibition of EGFR by this compound affects several biochemical pathways. The most significant of these is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival. By inhibiting EGFR, this compound prevents the activation of this pathway, leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

Like many other egfr inhibitors, it is likely to be metabolized in the liver and excreted in the bile and urine . The compound’s bioavailability, half-life, and clearance rate are factors that would influence its effectiveness and could be affected by patient-specific factors such as age, liver function, and the presence of other medications .

Result of Action

The result of the compound’s action is a decrease in cell proliferation and an increase in cell death in cells that overexpress EGFR. This can lead to a reduction in the size of tumors that are driven by EGFR overexpression .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the tumor microenvironment can affect the compound’s stability and ability to bind to EGFR. Additionally, the presence of other growth factors and cytokines in the tumor microenvironment can modulate the compound’s efficacy by activating alternative signaling pathways .

Future Directions

Given its EGFR inhibition activity and potential antitumor effects, this compound could be further explored for the development of antitumor medicines . Especially, it could be used in treatments for tumors caused by tyrosine kinase functional disorder .

properties

IUPAC Name

4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3O2/c1-22-14-6-12-9(5-13(14)21)15(19-7-18-12)20-8-2-3-11(17)10(16)4-8/h2-7,21H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVTVCRXFMLUIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440527
Record name 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

184475-71-6
Record name M-295820
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name M-295820
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V26QDI5C8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate (2.51 g) and methanol (50 mL) was added 5 mol/L NaOH (5.00 mL) at room temperature. The reaction mixture was stirred at room temperature for 6 h, and was adjusted to pH 5 with 0.1 N HCl (aq). The mixture was filtered to give the title compound as a solid (1.99 g, 90.00%).
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

Synthesis routes and methods II

Procedure details

To a solution of 6-acetoxy-4-(3-chloro-4-fluoro-phenylamino)-7-methoxy-quinazoline (1.54 g, 4.26 mmol) (from Example 18, Step A, supra) in MeOH (30 mL) was added an aqueous solution of NH4OH (29%, 0.86 mL, 12.7 mmol). The reaction mixture was stirred at room temperature for 18 hours, then heated at 100° C. for 1.5 hours. The mixture was then cooled to room temperature and filtered. The precipitate was collected and dried in vacuo to give the desired 4-(3-chloro-4-fluoro-phenylamino)-7-methoxy-quinazolin-6-ol as a gray solid. (Yield 1.21 g, 89%).
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
0.86 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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